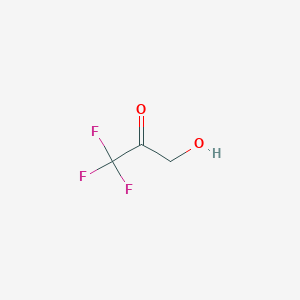
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol, also known as TFE or trifluoroethyl alcohol, is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Its chemical formula is CF₃CH₂OH . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Vorbereitungsmethoden
Synthesis:: Trifluoroethanol is industrially produced by hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chlorides. Additionally, hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group containing one to eight carbon atoms) can yield TFE, using a palladium-containing catalyst deposited on activated charcoal. Tertiary aliphatic amines like triethylamine are commonly employed as co-catalysts in this conversion .
Analyse Chemischer Reaktionen
TFE serves as a specialized solvent in organic chemistry. It is particularly useful for oxidations of sulfur compounds using hydrogen peroxide. Notably, TFE competitively inhibits alcohol dehydrogenase. It also forms complexes with Lewis bases (such as THF or pyridine) through hydrogen bonding, yielding 1:1 adducts .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol finds applications in various scientific fields:
Chemistry: Used as a solvent in synthetic reactions.
Biology: Its unique properties make it valuable for studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The precise mechanism by which TFE exerts its effects depends on the specific context. its acidity and ability to form hydrogen bonds play crucial roles. Molecular targets and pathways involved vary based on the application .
Vergleich Mit ähnlichen Verbindungen
TFE stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include hexafluoro-2-propanol and 1,1,1-trifluoroethane .
Eigenschaften
Molekularformel |
C10H9F3O |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
1-(4-ethenylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h2-6,9,14H,1H2 |
InChI-Schlüssel |
PQQVFITXQHCGGH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


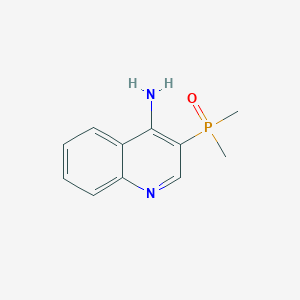
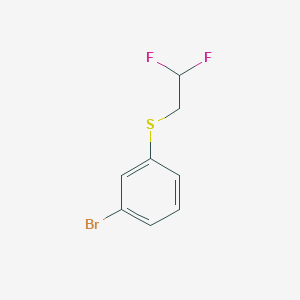

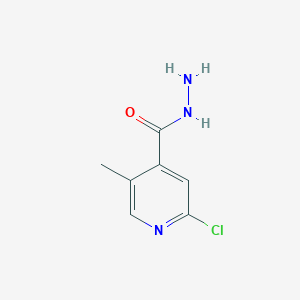
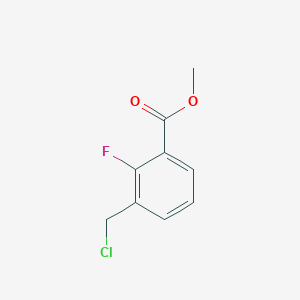
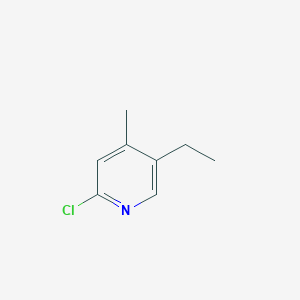
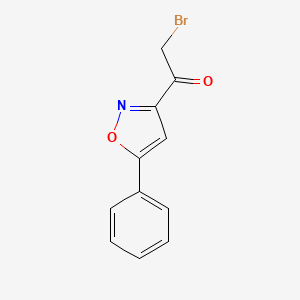
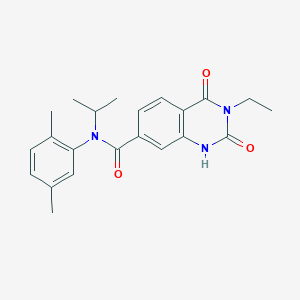
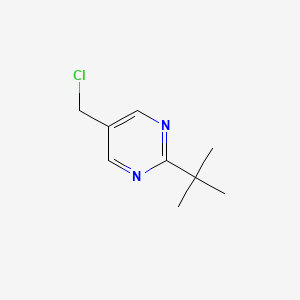

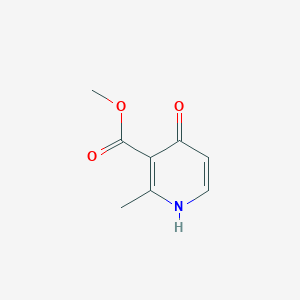
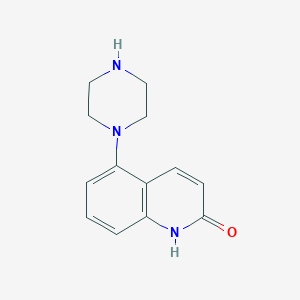
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
